3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione
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Overview
Description
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that features a thiadiazinane ring with furan and pyridine substituents
Scientific Research Applications
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde and pyridine-2-carbaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazinane ring to its corresponding thiadiazolidine.
Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyridine rings.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione: Lacks the pyridine substituent.
5-(Pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione: Lacks the furan substituent.
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazolidine: Reduced form of the thiadiazinane ring.
Uniqueness
The presence of both furan and pyridine substituents in 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c19-14-17(9-13-5-3-7-18-13)10-16(11-20-14)8-12-4-1-2-6-15-12/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINDQCBKGHLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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